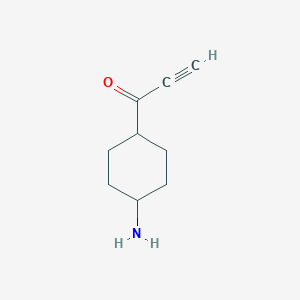

1-(4-Aminocyclohexyl)prop-2-yn-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

1-(4-aminocyclohexyl)prop-2-yn-1-one |

InChI |

InChI=1S/C9H13NO/c1-2-9(11)7-3-5-8(10)6-4-7/h1,7-8H,3-6,10H2 |

InChI Key |

VXCMNKYJURZFMZ-UHFFFAOYSA-N |

Canonical SMILES |

C#CC(=O)C1CCC(CC1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 4 Aminocyclohexyl Prop 2 Yn 1 One and Its Structural Analogs

Retrosynthetic Analysis and Key Disconnections for the Compound

A logical retrosynthetic analysis of 1-(4-aminocyclohexyl)prop-2-yn-1-one points towards a primary disconnection at the amide bond. This C-N bond cleavage simplifies the target molecule into two key synthons: a 4-aminocyclohexyl precursor and a prop-2-yn-1-one derivative. This approach is advantageous as it allows for the separate, and potentially stereocontrolled, synthesis of the two main fragments, which can then be coupled in a final step.

The 4-aminocyclohexyl precursor can be further disconnected to a more readily available starting material such as 1,4-cyclohexanedione or a protected aminocyclohexanone. The prop-2-yn-1-one moiety can be conceptually derived from propynoic acid or its activated derivatives, such as propynoyl chloride. This retrosynthetic strategy provides a flexible framework for accessing not only the target molecule but also a variety of structural analogs by modifying either of the two key fragments.

Synthesis of Cyclohexyl Amine Precursors

Stereocontrol in Cyclohexyl Ring Formation

The relative stereochemistry of the substituents on the cyclohexane (B81311) ring (cis or trans) can significantly influence the biological activity of the final molecule. Achieving stereocontrol is therefore a paramount objective. One powerful approach involves the use of enzymatic reactions. For instance, the stereoselective synthesis of both cis- and trans-4-aminocyclohexanol can be achieved from 1,4-cyclohexanedione using a combination of a keto reductase (KRED) and an amine transaminase (ATA) in a one-pot cascade. organic-chemistry.orgwikipedia.org By selecting stereocomplementary enzymes, it is possible to direct the synthesis towards the desired isomer with high diastereomeric ratios. organic-chemistry.org

For example, a regioselective mono-reduction of 1,4-cyclohexanedione catalyzed by a KRED can yield 4-hydroxycyclohexanone. Subsequent stereoselective transamination with an ATA can then furnish either cis- or trans-4-aminocyclohexanol, depending on the enzyme used. organic-chemistry.org

| Enzyme Combination | Starting Material | Product | Diastereomeric Ratio (cis:trans) |

| LK-KRED & ATA-3FCR-4M | 1,4-Cyclohexanedione | cis-4-Aminocyclohexanol | >98:2 |

| KRED & Stereocomplementary ATA | 1,4-Cyclohexanedione | trans-4-Aminocyclohexanol | Good to Excellent |

This table presents illustrative data on the enzymatic synthesis of 4-aminocyclohexanol isomers.

Installation of the Amino Functionality

The introduction of the amino group onto the cyclohexane ring can be accomplished through several methods. A widely used technique is reductive amination. This reaction involves the treatment of a cyclohexanone (B45756) derivative with an amine source, typically ammonia or a protected amine, in the presence of a reducing agent. nih.govreactory.app

For the synthesis of this compound, a suitable precursor would be 4-aminocyclohexanone. This can be prepared by the monoamination of 1,4-cyclohexanedione. Subsequently, the remaining carbonyl group can be reduced if necessary, or the aminoketone can be directly used in the coupling step after appropriate protection of the amino group. The choice of reducing agent in reductive amination is crucial for achieving high yields and selectivity. Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃). reactory.appprepchem.com

Synthetic Strategies for the Prop-2-yn-1-one Moiety

The prop-2-yn-1-one moiety is a reactive pharmacophore, and its synthesis and subsequent coupling to the aminocyclohexyl precursor require careful planning.

Formation of the Carbonyl-Alkyne System

The formation of the α,β-acetylenic ketone system can be achieved through various synthetic routes. A common method is the oxidation of the corresponding propargyl alcohol. Propynal, the aldehyde precursor, can be synthesized by the oxidation of propargyl alcohol using reagents such as chromium trioxide in sulfuric acid and 2-butanone. chemguide.co.uk Propynal itself is a useful three-carbon building block for more complex molecules. nih.gov

Alternatively, propynoic acid can be synthesized and then converted to a more reactive species for coupling. Propynoic acid can be prepared through various methods, and its subsequent activation is key to forming the propynone system. A straightforward approach involves the conversion of propynoic acid to propynoyl chloride by reacting it with thionyl chloride (SOCl₂). nih.gov This acyl chloride is a highly reactive electrophile suitable for acylation reactions.

| Precursor | Reagent | Product |

| Propargyl alcohol | CrO₃, H₂SO₄, 2-butanone | Propynal |

| Propynoic acid | SOCl₂ | Propynoyl chloride |

This table summarizes key reactions for the formation of prop-2-yn-1-one precursors.

Precursor Coupling Methodologies

The final and crucial step in the synthesis of this compound is the coupling of the 4-aminocyclohexyl precursor with the prop-2-yn-1-one moiety. This is typically achieved through the formation of an amide bond.

A direct and efficient method involves the acylation of the 4-aminocyclohexyl precursor with an activated derivative of propynoic acid, such as propynoyl chloride. libretexts.org This reaction is a nucleophilic acyl substitution where the amino group of the cyclohexylamine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the desired amide and hydrochloric acid. nih.gov The reaction is often carried out in the presence of a base to neutralize the HCl byproduct.

Alternatively, direct amide formation between 4-aminocyclohexylamine and propynoic acid can be achieved using coupling agents. Reagents such as dicyclohexylcarbodiimide (DCC) or titanium tetrachloride (TiCl₄) can facilitate the condensation by activating the carboxylic acid. libretexts.org

| Amine Precursor | Acylating Agent | Coupling Method | Product |

| 4-Aminocyclohexylamine | Propynoyl chloride | Direct Acylation | This compound |

| 4-Aminocyclohexylamine | Propynoic acid | With Coupling Agent (e.g., DCC, TiCl₄) | This compound |

This table outlines the primary methodologies for coupling the two key precursors.

Convergent and Linear Synthetic Pathways to this compound

The construction of this compound can be approached through both linear and convergent synthetic strategies. Each approach offers distinct advantages and challenges in terms of efficiency and flexibility.

Linear Synthesis:

Convergent Synthesis:

One possible convergent strategy would involve the preparation of a suitable N-protected 4-aminocyclohexanecarboxylic acid and a propargyl-containing nucleophile. The carboxylic acid could be activated and then reacted with the propargyl nucleophile to form the target ketone. Alternatively, a coupling reaction between an N-protected 4-aminocyclohexyl derivative and a propargyl halide or another electrophilic propargyl species could be envisioned. A key challenge in this approach is ensuring chemoselective coupling without side reactions involving the alkyne or the protected amine.

A notable method for the synthesis of propargylamines, which are structurally related to the target molecule, is the A³ coupling reaction, a three-component reaction of an aldehyde, an alkyne, and an amine. While this typically yields propargylamines, modifications of this methodology could potentially be adapted for the synthesis of propargyl ketones.

| Synthetic Strategy | Key Steps | Advantages | Disadvantages |

| Linear Synthesis | 1. Protection of amine2. Nucleophilic addition of alkyne3. Oxidation of alcohol4. Deprotection of amine | Conceptually simple, straightforward planning. | Potentially lower overall yield, accumulation of losses. |

| Convergent Synthesis | 1. Separate synthesis of aminocyclohexyl and propargyl fragments2. Coupling of the two fragments | Higher overall yield, flexibility in fragment synthesis. | Requires careful design of coupling reaction to ensure chemoselectivity. |

Stereoselective and Diastereoselective Synthesis of Enantiomers and Diastereomers

The cyclohexane ring in this compound possesses stereocenters, leading to the possibility of cis and trans diastereomers, as well as enantiomers if the substitution pattern allows for chirality. Controlling the stereochemistry of the 4-aminocyclohexyl core is crucial for accessing specific stereoisomers.

Diastereoselective Synthesis:

The relative orientation of the amino and propargyl ketone substituents on the cyclohexane ring (cis or trans) can significantly influence the molecule's properties. Diastereoselective control can be achieved through various methods:

Stereoselective Reduction: The reduction of a 4-substituted cyclohexanone precursor can lead to a mixture of cis and trans isomers. The choice of reducing agent and reaction conditions can influence the diastereomeric ratio. For instance, the reduction of β-enaminoketones can yield diastereomeric mixtures of amino alcohols, which can then be further functionalized.

Catalytic Hydrogenation: The catalytic hydrogenation of a substituted aniline precursor can also yield mixtures of cis and trans aminocyclohexyl derivatives. The choice of catalyst and reaction conditions can be tuned to favor one diastereomer over the other. For example, processes have been developed for the preparation of trans-4-amino-cyclohexyl acetic acid ethyl ester through controlled hydrogenation. googleapis.comgoogle.com

Enzyme-Catalyzed Reactions: Transaminases have been shown to be effective in the stereoselective production of trans-4-substituted cyclohexane-1-amines from their corresponding cis/trans-diastereomeric mixtures via a cis-deamination approach.

Enantioselective Synthesis:

Accessing enantiomerically pure forms of this compound would require an asymmetric synthesis strategy. This could involve:

Chiral Auxiliaries: Employing a chiral auxiliary attached to the cyclohexane ring to direct the stereochemical outcome of subsequent reactions.

Asymmetric Catalysis: Utilizing chiral catalysts to control the stereochemistry of key bond-forming reactions, such as the addition of the propargyl group or the introduction of the amino group.

Resolution: Separating a racemic mixture of the final compound or a key intermediate using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

| Stereocontrol Method | Description | Potential Application |

| Diastereoselective Reduction | Use of specific reducing agents to favor the formation of one diastereomer over another. | Synthesis of specific cis or trans isomers of this compound. |

| Catalytic Hydrogenation | Control of diastereoselectivity through the choice of catalyst and reaction conditions in hydrogenation reactions. | Preparation of predominantly trans-4-aminocyclohexyl precursors. |

| Biocatalysis | Employment of enzymes like transaminases for stereoselective transformations. | Dynamic kinetic resolution to obtain pure trans-aminocyclohexyl derivatives. |

| Chiral Auxiliaries | Covalent attachment of a chiral molecule to guide stereoselective reactions. | Asymmetric synthesis of specific enantiomers. |

| Asymmetric Catalysis | Use of chiral catalysts to induce enantioselectivity in key reactions. | Enantioselective synthesis of the target compound. |

Chemoselective Approaches for Functional Group Integration and Differentiation

The presence of multiple reactive functional groups in this compound—the primary amine, the ketone, and the terminal alkyne—necessitates careful chemoselective strategies during its synthesis. Protecting group chemistry is often indispensable to avoid unwanted side reactions.

Protecting Group Strategies:

Amine Protection: The primary amino group is nucleophilic and can interfere with reactions targeting the ketone or alkyne. Common protecting groups for amines include carbamates (e.g., Boc, Cbz) and amides. The choice of protecting group depends on its stability to the reaction conditions of subsequent steps and the ease of its removal.

Ketone Protection: The ketone carbonyl group is electrophilic and may react with nucleophiles intended for other parts of the molecule. Protection as a ketal or acetal is a common strategy.

Alkyne Protection: While the terminal alkyne C-H bond is generally less reactive, it can be deprotonated by strong bases. Silyl (B83357) protecting groups (e.g., TMS, TIPS) are often used to protect terminal alkynes.

Chemoselective Reactions:

N-Acylation: The final coupling of the propargyl moiety to the 4-aminocyclohexane core could be achieved via a chemoselective N-acylation. This would involve the reaction of the free amine with an activated propargyl carboxylic acid derivative (e.g., an acid chloride or an activated ester). The reaction conditions would need to be mild enough to avoid reactions at the alkyne.

Reductive Amination: A chemoselective approach could involve the reductive amination of a propargyl ketone with a protected aminocyclohexane derivative, followed by deprotection.

A facile method for the chemoselective N-acylation of amines with acylsilanes under aqueous acidic conditions has been reported, which could be a potential strategy for the final amide bond formation if the propargyl group is introduced as an acylsilane. rsc.orggoogle.comnih.gov

| Functional Group | Potential Protecting Group | Rationale |

| Primary Amine | Boc (tert-butoxycarbonyl) | Stable to many reaction conditions, easily removed with acid. |

| Ketone | Ethylene glycol (to form a ketal) | Stable to basic and nucleophilic conditions, removed with acid. |

| Terminal Alkyne | TMS (trimethylsilyl) | Protects the acidic proton, removed with fluoride ions or mild acid/base. |

Sustainable and Green Chemistry Considerations in Synthetic Routes

The principles of green chemistry aim to design chemical processes that are environmentally benign. Applying these principles to the synthesis of this compound can lead to more sustainable and efficient routes.

Key Green Chemistry Principles:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Convergent syntheses often have a higher atom economy than linear syntheses.

Use of Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives such as water, ethanol, or supercritical CO₂. For instance, the use of bio-based Cyrene as a solvent for rhodium(III)-catalyzed C-H alkynylation of indoles has been demonstrated as a green protocol. acs.org The use of water as a solvent for N-acylation of amines has also been explored. nih.gov

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. Transition-metal catalysts are often employed in C-H activation and coupling reactions. Photocatalysis is also emerging as a green alternative for the construction of nitrogen-containing heterocycles. rsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating.

Use of Renewable Feedstocks: Starting from renewable materials whenever possible. While not always feasible for complex molecules, exploring bio-based starting materials is a key aspect of green chemistry.

For the synthesis of this compound, a greener approach might involve a one-pot, multi-component reaction catalyzed by a recyclable catalyst in an aqueous medium. For example, solvent-free synthesis of propargylamines via A³ coupling has been reported, which aligns with green chemistry principles. nih.gov Additionally, the use of in situ generated oxidizable copper nanoparticles for the semihydrogenation of alkynes presents an environmentally friendly method. rsc.org

| Green Chemistry Approach | Potential Application in Synthesis |

| Catalysis | Use of transition metal or enzyme catalysts for key bond formations to reduce waste. |

| Aqueous Synthesis | Performing coupling or acylation reactions in water to avoid organic solvents. |

| One-Pot Reactions | Combining multiple synthetic steps into a single pot to reduce solvent use and purification steps. |

| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate reactions and potentially reduce energy consumption. |

Advanced Spectroscopic and Structural Elucidation Studies of 1 4 Aminocyclohexyl Prop 2 Yn 1 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in solution. For 1-(4-Aminocyclohexyl)prop-2-yn-1-one, a combination of one-dimensional and multi-dimensional NMR experiments would be required for unambiguous assignment of all proton and carbon signals, as well as to define its stereochemistry. The analysis must consider the potential for cis and trans isomers arising from the 1,4-substitution on the cyclohexane (B81311) ring, which exists in a dynamic equilibrium of chair conformations.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aminocyclohexyl group and the propargyl group. The methine proton (H-1) attached to the nitrogen and the carbonyl group would be significantly deshielded, appearing at approximately 3.5-4.5 ppm. The chemical shift and multiplicity of this proton are highly dependent on the ring conformation and the cis/trans isomeric form. In the likely more stable trans isomer with an equatorial amino group, H-1 would appear as a triplet of triplets due to axial-axial and axial-equatorial couplings with adjacent protons. The acetylenic proton (H-α) of the propargyl group is expected to resonate as a sharp singlet around 2.5 ppm. rsc.org The protons of the cyclohexane ring would appear as complex multiplets in the range of 1.0-2.2 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide key information about the carbon skeleton. The carbonyl carbon (C=O) is expected to have a chemical shift in the range of 165-175 ppm. The two sp-hybridized carbons of the alkyne (C-β and C-γ) would appear around 70-85 ppm. rsc.org The cyclohexyl carbons would resonate in the aliphatic region (25-55 ppm), with the carbon attached to the nitrogen (C-1) being the most downfield in that group.

Multi-Dimensional NMR Analysis:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. A cross-peak between the H-1 proton and the protons on C-2 and C-6 of the cyclohexane ring would be expected, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would be used to assign the carbon signals for each protonated carbon of the cyclohexane ring and the propargyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. Key correlations would include the H-1 proton to the carbonyl carbon and the acetylenic proton (H-α) to the carbonyl carbon (C=O) and the other acetylenic carbon (C-β). These correlations are crucial for assembling the molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. For the trans isomer, NOE cross-peaks between the axial protons at positions 1, 3, and 5 would be expected. This experiment is critical for confirming the relative stereochemistry of the substituents on the cyclohexane ring. mdpi.com

Predicted NMR Data for trans-1-(4-Aminocyclohexyl)prop-2-yn-1-one

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations | Key NOESY Correlations (for trans isomer) |

| 1 (CH-N) | 3.8 (m) | 52.0 | C=O, C-2, C-6 | H-1 (ax) with H-3/H-5 (ax) |

| 2,6 (CH₂) | 1.9-2.1 (m), 1.2-1.4 (m) | 32.5 | C-1, C-3, C-4, C-5 | H-2 (ax) with H-4 (ax), H-6 (ax) |

| 3,5 (CH₂) | 1.7-1.9 (m), 1.1-1.3 (m) | 28.0 | C-1, C-2, C-4, C-6 | H-3 (ax) with H-1 (ax), H-5 (ax) |

| 4 (CH-NH₂) | 2.8 (m) | 48.0 | C-2, C-3, C-5, C-6 | H-4 (ax) with H-2 (ax), H-6 (ax) |

| NH₂ | 1.5 (br s) | - | C-4 | - |

| C=O | - | 170.0 | - | - |

| β (C≡C) | - | 78.0 | - | - |

| α (≡C-H) | 2.5 (s) | 75.0 | C=O, C-β | H-α with H-1 |

Solid-state NMR (ssNMR) would be invaluable for studying the compound in its crystalline form. Unlike solution NMR, ssNMR provides information about the effects of crystal packing and intermolecular interactions. By using techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), it is possible to obtain high-resolution ¹³C spectra of the solid material. Different polymorphic forms of the compound, which have distinct crystal packing arrangements, would exhibit different ¹³C chemical shifts. This makes ssNMR a powerful tool for identifying and characterizing polymorphism. Furthermore, ssNMR can probe intermolecular hydrogen bonding, for instance, between the amine (NH₂) group and the carbonyl oxygen of a neighboring molecule, by observing changes in the chemical shifts of the involved nuclei.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, allowing for the unambiguous determination of the elemental formula of the parent ion. For this compound (C₉H₁₂N₂O), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value with high precision (typically within 5 ppm).

Tandem mass spectrometry (MS/MS) experiments would be used to investigate the fragmentation pathways. The fragmentation is likely to be initiated by cleavage of the bonds adjacent to the nitrogen atoms and the carbonyl group. Key fragmentation patterns for amines and amides often involve specific bond cleavages. ntu.edu.sgwhitman.edulibretexts.org

Predicted Fragmentation Pathways:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the amine group on the cyclohexane ring.

Amide Bond Cleavage: A characteristic fragmentation for N-acyl compounds is the cleavage of the N-CO bond, which would result in the formation of a protonated 4-aminocyclohexane ion and a neutral propynal fragment. libretexts.org

Loss of Small Molecules: Sequential loss of small neutral molecules like CO, NH₃, or elements of the alkyne group from the primary fragment ions.

Predicted HRMS Fragmentation Data for [C₉H₁₂N₂O+H]⁺

| m/z (Predicted) | Formula of Fragment | Possible Origin |

| 165.1028 | [C₉H₁₃N₂O]⁺ | Protonated molecular ion [M+H]⁺ |

| 114.1283 | [C₆H₁₄N₂]⁺ | Cleavage of the C1-C(O) bond with hydrogen transfer |

| 99.1024 | [C₆H₁₁N]⁺ | Loss of propynamide from the molecular ion |

| 56.0500 | [C₃H₄N]⁺ | Fragmentation of the cyclohexane ring after initial cleavage |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Characterization

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the different functional groups. A strong, sharp absorption band around 3300 cm⁻¹ would correspond to the C-H stretch of the terminal alkyne. The C≡C triple bond stretch would appear as a weaker absorption around 2100-2150 cm⁻¹. A strong, prominent absorption band in the region of 1650-1680 cm⁻¹ would be indicative of the carbonyl (C=O) stretch of the ketone. The N-H stretching vibrations of the primary amine would be visible as two bands in the 3300-3500 cm⁻¹ region, potentially overlapping with the acetylenic C-H stretch. nih.gov N-H bending vibrations would be observed around 1600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would be complementary to IR. The C≡C triple bond, being a symmetric and polarizable bond, would give a strong signal in the Raman spectrum around 2100-2150 cm⁻¹, which might be weak in the IR spectrum. pitt.edu The C=O stretch would also be visible, though typically weaker than in the IR spectrum. Raman spectroscopy is particularly useful for studying the carbon skeleton and can provide information on the conformation of the cyclohexane ring.

Predicted Vibrational Frequencies

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibration Mode |

| N-H (amine) | 3450, 3350 (medium) | Weak | Asymmetric & Symmetric Stretch |

| ≡C-H (alkyne) | 3300 (strong, sharp) | Moderate | Stretch |

| C-H (alkane) | 2850-2950 (strong) | Strong | Stretch |

| C≡C (alkyne) | 2120 (weak-medium) | Strong | Stretch |

| C=O (ketone) | 1670 (strong) | Moderate | Stretch |

| N-H (amine) | 1610 (medium) | Weak | Bend |

X-ray Crystallography for Definitive Solid-State Structural Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. It would unambiguously establish the cis or trans configuration of the substituents on the cyclohexane ring and reveal its preferred chair conformation in the crystal lattice. Furthermore, X-ray crystallography would elucidate the intermolecular interactions, such as hydrogen bonding networks involving the amine and carbonyl groups, which dictate the crystal packing. This information is crucial for understanding the physical properties of the solid material.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Analysis

This compound is a chiral molecule, existing as a pair of enantiomers for both the cis and trans isomers. Chiroptical spectroscopy, such as Electronic Circular Dichroism (ECD), measures the differential absorption of left- and right-circularly polarized light. An ECD spectrum would provide information about the absolute configuration of the chiral centers. While the ketone chromophore itself can be analyzed, the signals are often weak. Derivatization of the amine group with a suitable chromophoric reagent can enhance the ECD signal, making the analysis more reliable. rsc.org By comparing the experimental ECD spectrum with spectra predicted by quantum chemical calculations for a specific enantiomer (e.g., (1R, 4R)), the absolute stereochemistry could be determined. This technique is particularly valuable when X-ray crystallography is not feasible.

Synergistic Integration of Spectroscopic Data for Comprehensive Structural Assignment

The unambiguous structural elucidation of a novel or complex organic molecule, such as this compound, is rarely achievable through a single analytical technique. Instead, a synergistic approach that integrates data from multiple spectroscopic methods is essential for a comprehensive and definitive structural assignment. nih.gov This process involves piecing together complementary information from mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy to build a complete molecular picture, from the elemental composition to the precise three-dimensional arrangement of atoms.

The initial step in the characterization of this compound involves determining its molecular formula. High-resolution mass spectrometry (HRMS) is the primary tool for this purpose. For a molecule with the proposed structure C₉H₁₃NO, HRMS would be expected to show a protonated molecular ion [M+H]⁺ peak at a specific mass-to-charge ratio (m/z), confirming the molecular weight and elemental composition with high accuracy.

Further analysis of the mass spectrum provides crucial structural clues through fragmentation patterns. In the case of this compound, characteristic fragments would likely arise from the cleavage of key bonds, such as the bond between the cyclohexyl ring and the carbonyl group or fragmentation of the ring itself. A study on the fragmentation of ketamine analogues, which also feature a substituted cyclohexanone (B45756) structure, highlights typical pathways such as α-cleavage adjacent to the carbonyl group. nih.gov For the title compound, this could result in fragments corresponding to the aminocyclohexyl cation and the propynoyl cation, corroborating the presence of these two main structural units.

Table 1: Predicted Mass Spectrometry Data for this compound

| m/z (Predicted) | Ion Formula | Interpretation |

| 152.1024 | [C₉H₁₄NO]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 124.1071 | [C₈H₁₄N]⁺ | Loss of carbon monoxide (CO) |

| 96.1121 | [C₆H₁₄N]⁺ | Aminocyclohexyl fragment |

| 55.0184 | [C₃H₃O]⁺ | Propynoyl fragment |

With the molecular formula established, infrared (IR) spectroscopy is employed to identify the functional groups present. arcjournals.org The IR spectrum provides rapid and direct evidence for key structural features. For this compound, the spectrum would be expected to display several characteristic absorption bands. The presence of a primary amine (-NH₂) is indicated by a pair of stretches in the 3300-3400 cm⁻¹ region. A sharp, distinct peak around 3300 cm⁻¹ would confirm the terminal alkyne (≡C-H) stretch, while the carbon-carbon triple bond (C≡C) would produce a weaker absorption near 2110 cm⁻¹. Crucially, a strong absorption band in the region of 1685 cm⁻¹ would signify the presence of a conjugated ketone (C=O), with the frequency lowered from a typical saturated ketone due to conjugation with the alkyne.

Table 2: Predicted FTIR Data for this compound

| Frequency (cm⁻¹) (Predicted) | Vibration Type | Functional Group |

| 3350-3280 | N-H stretch | Primary Amine |

| 3300 | ≡C-H stretch | Terminal Alkyne |

| 2930, 2855 | C-H stretch | Cyclohexyl CH₂ |

| 2110 | C≡C stretch | Alkyne |

| 1685 | C=O stretch | α,β-Alkynyl Ketone |

| 1600 | N-H bend | Primary Amine |

While MS and IR confirm the formula and functional groups, NMR spectroscopy provides the detailed atomic connectivity and framework of the molecule. nih.gov Both ¹H and ¹³C NMR spectra are vital. The ¹H NMR spectrum reveals the number of different proton environments, their relative numbers (through integration), and their neighboring protons (through spin-spin splitting patterns).

For this compound, the ¹H NMR spectrum would show a characteristic singlet for the acetylenic proton around 3.1 ppm. The protons on the cyclohexyl ring would appear as a series of complex multiplets in the upfield region (1.4-2.8 ppm). The methine protons attached to the carbon bearing the amino group and the carbon bearing the propynoyl group would be distinct, with their chemical shifts influenced by the electronegativity of the adjacent heteroatom or functional group. A broad singlet corresponding to the two amine protons would also be expected.

Table 3: Predicted ¹H NMR Data (500 MHz, CDCl₃) for this compound

| Chemical Shift (δ ppm) (Predicted) | Multiplicity | Integration | Assignment |

| 3.15 | Singlet | 1H | H-C≡ |

| 2.80 | Triplet of Triplets | 1H | H attached to C1 |

| 2.65 | Multiplet | 1H | H attached to C4 |

| 1.90-2.10 | Multiplet | 4H | Cyclohexyl CH₂ |

| 1.40-1.60 | Multiplet | 4H | Cyclohexyl CH₂ |

| 1.30 | Broad Singlet | 2H | -NH₂ |

Complementing the proton data, the ¹³C NMR spectrum indicates the number of unique carbon environments. Key signals would include the carbonyl carbon at the low-field end of the spectrum (around 195 ppm), the two distinct alkyne carbons (around 78 and 85 ppm), and the carbons of the cyclohexyl ring, with the carbons directly attached to the nitrogen and the carbonyl group being the most downfield among the aliphatic signals.

Table 4: Predicted ¹³C NMR Data (125 MHz, CDCl₃) for this compound

| Chemical Shift (δ ppm) (Predicted) | Assignment |

| 195.0 | C=O (Ketone) |

| 85.0 | C ≡C-H |

| 78.0 | C≡C -H |

| 50.5 | C4 (attached to -NH₂) |

| 48.0 | C1 (attached to C=O) |

| 33.0 | C3, C5 |

| 29.5 | C2, C6 |

The true synergy of these techniques becomes apparent when the data are combined. The molecular formula from MS is validated by the count of protons and carbons from the NMR spectra. The functional groups identified by IR (amine, alkyne, ketone) are confirmed by the characteristic chemical shifts in both ¹H and ¹³C NMR. For instance, the C=O group from IR is confirmed by the ¹³C signal near 195 ppm, and the terminal alkyne is supported by the IR bands and the specific ¹H and ¹³C NMR signals.

To finalize the connectivity, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) would be indispensable. A COSY spectrum would show correlations between adjacent protons, allowing for the mapping of the proton network across the cyclohexyl ring. An HMBC spectrum would reveal correlations between protons and carbons over two to three bonds, definitively linking the acetylenic proton to the carbonyl carbon and connecting the protons on the C1 of the cyclohexyl ring to the carbonyl carbon, thus cementing the bond between the two major fragments of the molecule. This integrated spectroscopic approach leaves no ambiguity and provides a robust and complete structural assignment for this compound.

Computational and Theoretical Chemistry of 1 4 Aminocyclohexyl Prop 2 Yn 1 One

Quantum Mechanical (QM) Calculations for Electronic Structure and Bonding

Quantum mechanical (QM) calculations are fundamental to understanding the electronic structure and bonding characteristics of 1-(4-Aminocyclohexyl)prop-2-yn-1-one. These ab initio methods solve the Schrödinger equation for the molecule, providing detailed information about electron distribution, molecular orbitals, and the nature of chemical bonds. Techniques such as Hartree-Fock (HF) and post-Hartree-Fock methods are employed to elucidate these properties.

For this compound, QM calculations can reveal the electron density distribution, highlighting the electronegative oxygen and nitrogen atoms as regions of high electron density. The analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting the molecule's reactivity. The HOMO is likely localized on the aminocyclohexyl group, indicating its potential as an electron donor, while the LUMO may be centered around the propynone moiety, suggesting its susceptibility to nucleophilic attack. The energy difference between the HOMO and LUMO orbitals provides an estimate of the molecule's chemical reactivity and kinetic stability.

Density Functional Theory (DFT) for Geometry Optimization and Energetic Profiles

Density Functional Theory (DFT) has become a popular and powerful tool in computational chemistry for its balance of accuracy and computational cost. mdpi.com DFT methods are extensively used to determine the most stable three-dimensional structure (geometry optimization) of this compound and to calculate its energetic profiles. mdpi.com By employing functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), the equilibrium geometry of the molecule can be accurately predicted. als-journal.comnih.gov

The geometry optimization process minimizes the energy of the molecule with respect to the positions of its atoms, yielding precise information on bond lengths, bond angles, and dihedral angles. These optimized parameters are crucial for understanding the molecule's shape and steric properties. Furthermore, DFT calculations can be used to explore the energetic landscape of different isomers and conformers of this compound, identifying the most stable forms.

Table 1: Illustrative Optimized Geometrical Parameters of this compound using DFT (B3LYP/6-311G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.23 Å |

| C≡C | 1.21 Å | |

| C-N | 1.47 Å | |

| C-C (cyclohexyl) | 1.54 Å | |

| Bond Angle | O=C-C≡ | 120.5° |

| C-C≡C | 178.9° | |

| H-N-H | 107.8° | |

| Dihedral Angle | H-N-C-C | 175.2° |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

A significant application of computational chemistry is the prediction of spectroscopic parameters, which can aid in the interpretation of experimental data. For this compound, methods like Gauge-Including Atomic Orbital (GIAO) within DFT can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). als-journal.com These predictions are valuable for assigning signals in experimental NMR spectra. als-journal.comnih.gov The accuracy of these predictions has been shown to be high, with root mean square errors for ¹H shifts often in the range of 0.2-0.4 ppm. nih.gov

Similarly, theoretical vibrational frequencies can be calculated and compared with experimental Infrared (IR) and Raman spectra. nih.gov These calculations help in the assignment of vibrational modes to specific functional groups within the molecule, such as the C=O stretch of the ketone, the C≡C stretch of the alkyne, and the N-H vibrations of the amine group.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Functional Group | Predicted Value |

| ¹³C NMR | C=O | ~185 ppm |

| C≡C (quaternary) | ~85 ppm | |

| C≡C-H | ~75 ppm | |

| C-N | ~50 ppm | |

| ¹H NMR | N-H | ~1.5-2.5 ppm |

| C≡C-H | ~2.8 ppm | |

| CH (cyclohexyl) | ~1.2-2.0 ppm | |

| IR Frequency | N-H stretch | ~3300-3400 cm⁻¹ |

| C≡C-H stretch | ~3300 cm⁻¹ | |

| C≡C stretch | ~2100 cm⁻¹ | |

| C=O stretch | ~1680 cm⁻¹ |

Note: The data in this table is illustrative and represents typical values expected from computational predictions.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the cyclohexyl ring in this compound means that it can exist in multiple conformations, most notably the chair and boat forms. Conformational analysis is therefore essential to identify the most stable arrangement of the molecule. By systematically rotating key dihedral angles and calculating the corresponding energies, a potential energy surface (PES) can be mapped.

This analysis can determine the relative energies of the axial and equatorial conformers of the aminocyclohexyl group and the rotational barriers between them. The global minimum on the PES corresponds to the most stable conformation of the molecule, which is crucial for understanding its biological activity and interactions with other molecules.

Theoretical Prediction of Reaction Mechanisms and Transition State Structures

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions involving this compound. By mapping the reaction pathway from reactants to products, key intermediates and transition state structures can be identified. The energy of the transition state determines the activation energy of the reaction, which is a critical factor in reaction kinetics.

For example, the reactivity of the propynone group towards nucleophiles can be theoretically studied. Calculations can elucidate the step-by-step mechanism of a Michael addition reaction, identifying the structure and energy of the transition state. This information is invaluable for understanding the molecule's reactivity and for designing new synthetic routes. There are four common patterns in organic chemistry reaction mechanisms: proton transfer, dissociation, nucleophilic attack, and rearrangement. youtube.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum mechanical methods provide detailed information about the static properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes how the positions and velocities of the atoms change. nih.gov

For this compound, MD simulations can be used to study its conformational dynamics in different environments, such as in a solvent or interacting with a biological target. nih.gov These simulations can reveal how the molecule flexes and changes its shape, and how it interacts with surrounding solvent molecules. MD simulations are also instrumental in studying the binding of the molecule to a protein, providing insights into the binding mode, key interactions, and the stability of the complex. nih.gov

Applications of 1 4 Aminocyclohexyl Prop 2 Yn 1 One in Organic Synthesis and Chemical Biology Tool Development

Role as a Versatile Building Block in Multicomponent Reactions (MCRs)

There is no specific information available in the search results detailing the use of 1-(4-Aminocyclohexyl)prop-2-yn-1-one as a building block in multicomponent reactions.

Contribution to the Synthesis of Complex Organic Scaffolds and Natural Product Analogs

Information regarding the application of this compound in the synthesis of complex organic scaffolds or analogs of natural products could not be located in the provided search results.

Design and Synthesis of Bio-orthogonal Chemical Probes and Tags

The search did not yield any results on the specific use of this compound in the design and synthesis of bio-orthogonal chemical probes and tags.

Fluorescent Probes Incorporating the Compound

No data was found on fluorescent probes that incorporate this compound.

Photoaffinity Labeling Reagents for Molecular Interaction Studies

There were no findings in the search results concerning the use of this compound in the creation of photoaffinity labeling reagents.

Bioconjugation Reagents for Research Applications

Specific information on the use of this compound as a bioconjugation reagent is not available in the search results.

Precursor for the Synthesis of Novel Heterocyclic Systems

The role of this compound as a precursor for synthesizing novel heterocyclic systems is not documented in the available search results.

Table of Compound Names Mentioned

Since no specific compounds could be discussed in the context of the requested applications of this compound, a table of compound names cannot be generated.

Exploration in Supramolecular Chemistry and Host-Guest Interactions

The unique structural characteristics of this compound, which include a primary amine, a cyclohexyl ring, and a propargyl ketone, make it a molecule of significant interest for theoretical exploration in the fields of supramolecular chemistry and host-guest interactions. While specific research on this compound's supramolecular behavior is not extensively documented, its functional groups suggest a high potential for engaging in a variety of non-covalent interactions, which are the fundamental forces governing molecular recognition and self-assembly processes.

The primary amino group on the cyclohexyl ring can act as a hydrogen bond donor, and the nitrogen atom's lone pair of electrons allows it to function as a hydrogen bond acceptor. This dual capability is crucial for forming specific and directional interactions with host molecules that possess complementary hydrogen bonding sites. Furthermore, the cyclohexyl moiety provides a bulky, hydrophobic scaffold. This lipophilic character can facilitate the inclusion of the molecule within the cavities of various macrocyclic hosts, such as cyclodextrins, calixarenes, and cucurbiturils, driven by the hydrophobic effect.

The propargyl ketone portion of the molecule introduces additional sites for non-covalent interactions. The triple bond of the alkyne can participate in π-π stacking with aromatic rings of a host molecule or act as a weak hydrogen bond acceptor. The carbonyl group of the ketone is a strong hydrogen bond acceptor, further enhancing the molecule's ability to bind with suitable host systems.

The combination of these features in a single, relatively rigid structure suggests that this compound could serve as a versatile guest molecule in various host-guest systems. The specific geometry of the cis and trans isomers of the 4-aminocyclohexyl group could also be exploited to achieve diastereoselective recognition by chiral hosts.

Below is a table summarizing the potential non-covalent interactions that this compound could engage in with hypothetical host molecules, illustrating its potential as a building block in supramolecular chemistry.

| Functional Group of Guest | Potential Non-Covalent Interaction | Potential Host Molecule Moiety | Example Host Molecule Class |

| Primary Amine (-NH₂) | Hydrogen Bonding (Donor) | Carbonyl, Ether, Hydroxyl | Crown Ethers, Calixarenes |

| Primary Amine (-NH₂) | Hydrogen Bonding (Acceptor) | Hydroxyl, Amide | Peptides, Synthetic Receptors |

| Cyclohexyl Ring | Hydrophobic Interactions | Hydrophobic Cavity | Cyclodextrins, Cucurbiturils |

| Cyclohexyl Ring | Van der Waals Forces | Aromatic Surfaces | Calixarenes, Pillararenes |

| Alkyne (C≡C) | π-π Stacking | Aromatic Rings | Cyclophanes, Porphyrins |

| Alkyne (C≡C) | Hydrogen Bonding (Acceptor) | Hydroxyl, Amine | Synthetic Receptors |

| Ketone (C=O) | Hydrogen Bonding (Acceptor) | Hydroxyl, Amide | Peptides, Synthetic Receptors |

| Ketone (C=O) | Dipole-Dipole Interactions | Polar Functional Groups | Various Hosts |

The exploration of this compound in supramolecular chemistry could lead to the development of novel sensors, where binding to a specific host induces a detectable signal. Furthermore, its ability to form ordered assemblies could be harnessed in the creation of new materials with tailored properties. The propargyl group also offers a reactive handle for post-assembly modification, allowing for the covalent capture of host-guest complexes or the "clicking" of the assembled structures to other molecules or surfaces. While empirical data is needed to validate these postulations, the molecular structure of this compound provides a strong theoretical foundation for its promising role in the advancement of supramolecular chemistry and the design of intricate host-guest systems.

Theoretical Structure Activity Relationship Sar Methodologies for 1 4 Aminocyclohexyl Prop 2 Yn 1 One Derivatives

Computational Approaches to SAR Analysis and Molecular Design

The investigation of 1-(4-Aminocyclohexyl)prop-2-yn-1-one derivatives can be significantly accelerated through the use of computational tools to establish a Structure-Activity Relationship (SAR). This involves creating a model that quantitatively links the structural features of these molecules to their biological activity. Such a model can explain how the antiarrhythmic activity of similar compounds may depend on specific molecular descriptors. nih.gov

A hypothetical Quantitative Structure-Activity Relationship (QSAR) study for a series of this compound analogs could be envisioned as follows:

| Compound ID | Modification on Aminocyclohexyl Ring | Modification on Propynone Moiety | Predicted Activity (IC50, nM) |

| A-001 | None | None | 150 |

| A-002 | Methylation of Amine | None | 200 |

| A-003 | Acetylation of Amine | None | 120 |

| A-004 | None | Phenyl substitution on alkyne | 80 |

| A-005 | Acetylation of Amine | Phenyl substitution on alkyne | 50 |

This hypothetical data illustrates that acetylation of the amino group and the addition of a phenyl group to the propynone moiety could enhance the inhibitory activity. The development of a robust QSAR model would rely on a variety of molecular descriptors, including:

Electronic Descriptors: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which can provide insights into the molecule's reactivity.

Steric Descriptors: Like molecular volume and surface area, which can influence how the molecule fits into a biological target.

Topological Descriptors: These describe the connectivity of atoms within the molecule.

The resulting QSAR model, once validated, would be a powerful tool for predicting the activity of novel, unsynthesized derivatives, thereby guiding the design of more potent compounds.

Pharmacophore Modeling and Virtual Screening Methodologies

Pharmacophore modeling is a cornerstone of computational drug design that focuses on the essential three-dimensional arrangement of functional groups necessary for biological activity. nih.govdovepress.com For this compound, a pharmacophore model could be developed based on its core structure, highlighting key features expected to interact with a biological target.

A hypothetical pharmacophore model for this compound might include:

A hydrogen bond donor (from the amino group).

A hydrogen bond acceptor (from the ketone).

A hydrophobic feature (from the cyclohexyl ring).

This model could then be used as a 3D query to screen large databases of chemical compounds in a process known as virtual screening. dergipark.org.tr The goal is to identify other molecules that share the same pharmacophoric features and are therefore likely to exhibit similar biological activity. nih.gov The combination of pharmacophore modeling with molecular docking simulations can further enhance the accuracy of virtual screening. nih.gov

| Pharmacophore Feature | Coordinates (x, y, z) | Radius (Å) |

| Hydrogen Bond Donor | (2.5, 1.8, 3.2) | 1.0 |

| Hydrogen Bond Acceptor | (5.1, 3.5, 1.9) | 1.2 |

| Hydrophobic Center | (3.8, 0.5, 4.6) | 1.5 |

This table represents a hypothetical set of coordinates and radii for the key pharmacophoric features of this compound.

Rational Design Principles for Molecular Modification and Optimization

The rational design of derivatives of this compound would be guided by the insights gained from SAR and pharmacophore modeling. The goal is to systematically modify the molecule to enhance its potency, selectivity, and pharmacokinetic properties.

Key principles for modification could include:

Bioisosteric Replacement: Substituting parts of the molecule with other chemical groups that have similar physical or chemical properties. For instance, the cyclohexyl ring could be replaced with a piperidine (B6355638) or tetrahydropyran (B127337) ring to explore different hydrophobic and hydrogen bonding interactions.

Scaffold Hopping: Identifying new core structures that can maintain the essential pharmacophoric features. This can lead to the discovery of novel chemical classes with improved properties.

Structure-Based Design: If the 3D structure of the biological target is known, molecular docking simulations can be used to predict how different derivatives will bind. This allows for the design of modifications that optimize interactions with the target's active site.

Chemogenomics and Ligand-Target Interaction Modeling Methodologies

Chemogenomics aims to systematically study the interactions of a wide range of small molecules with a large number of biological targets. nih.gov This approach can be invaluable for understanding the polypharmacology of this compound derivatives, meaning their ability to interact with multiple targets.

By comparing the chemical structure of this compound to databases of known ligands, it may be possible to predict its potential biological targets. springernature.com This is based on the principle that structurally similar molecules often have similar biological activities. nih.gov

Ligand-target interaction modeling can then be used to build a comprehensive map of the potential interactions between a library of this compound derivatives and a panel of biological targets.

| Derivative | Predicted Target 1 (Affinity) | Predicted Target 2 (Affinity) | Predicted Target 3 (Affinity) |

| A-001 | Kinase A (120 nM) | GPCR B (500 nM) | Ion Channel C (>10 µM) |

| A-004 | Kinase A (60 nM) | GPCR B (450 nM) | Ion Channel C (>10 µM) |

| A-005 | Kinase A (30 nM) | GPCR B (300 nM) | Ion Channel C (8 µM) |

This hypothetical data suggests that modifications to the parent compound could not only improve its affinity for a primary target (Kinase A) but also modulate its interactions with other potential off-targets.

Emerging Research Directions and Future Perspectives for 1 4 Aminocyclohexyl Prop 2 Yn 1 One

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis and manipulation of highly reactive or unstable intermediates are often significant challenges in traditional batch chemistry. Flow chemistry, with its superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, offers a compelling alternative. The α-alkylation of ketones, a fundamental transformation, has been shown to be complex in batch but can be streamlined in continuous flow, achieving excellent yields and reducing reaction times. rsc.org The generation of reactive species like acyl ketenes has also been successfully demonstrated in flow systems, highlighting the platform's ability to handle sensitive intermediates. acs.org

Given that the synthesis of propargylamines and other alkyne-containing molecules can involve potent reagents and exothermic reactions, transitioning these processes to a continuous flow setup is a logical next step. nih.govacs.org For 1-(4-Aminocyclohexyl)prop-2-yn-1-one, a flow-based synthesis could offer several advantages:

Enhanced Safety: Controlled mixing and rapid heat dissipation would mitigate risks associated with highly reactive intermediates.

Improved Yield and Selectivity: Precise control over stoichiometry, temperature, and residence time can minimize the formation of byproducts.

Scalability: A developed flow process can be scaled up by extending the operation time, facilitating the production of larger quantities for further research.

Future research could focus on developing a telescoped flow synthesis of this compound and its derivatives, potentially integrating purification steps for a fully automated process.

Potential in Advanced Materials Science (e.g., Polymerization, Surface Functionalization)

The terminal alkyne group in this compound is a versatile handle for applications in materials science.

Polymerization: Alkynyl ketones are known to participate in polymerization reactions. For instance, keto-activated diynes can polymerize with diphenols in the presence of an organobase catalyst to form poly(vinylene ether ketone)s. mdpi.com Similarly, ester-activated diynes react with dithiols to produce polymers with high molecular weights. mdpi.com The presence of the ketone in this compound could activate the alkyne for similar polymerization reactions. The aminocyclohexyl group could also be leveraged to influence the polymer's properties, such as solubility and thermal stability.

Surface Functionalization: Terminal alkynes are valuable for the surface functionalization of various materials, including nanoparticles and silicon surfaces. acs.orgnih.govnih.gov The reaction of alkynes with gold nanoparticles offers a robust method for creating stable colloidal solutions with applications in chemical sensing. acs.orgnih.govnih.gov This method presents advantages over traditional thiol-based functionalization, including simpler preparation and greater stability. nih.gov The alkyne moiety of this compound could be used to anchor it to surfaces, while the aminocyclohexyl group could be further modified or used to impart specific functionalities, such as biocompatibility or molecular recognition capabilities. researchgate.netmdpi.com

| Potential Application | Key Functional Group | Example from Literature |

| Polymer Synthesis | Alkynyl Ketone | Polymerization of keto-activated diynes with diphenols. mdpi.com |

| Surface Modification | Terminal Alkyne | Functionalization of gold nanoparticles for chemical sensing. acs.orgnih.govnih.gov |

Discovery of Novel Reactivities and Unexplored Transformation Pathways

The combination of an alkynyl ketone and an amino group within the same molecule opens up possibilities for novel intramolecular reactions and unexplored transformation pathways. Alkynyl ketones are versatile building blocks in organic synthesis, capable of acting as Michael acceptors and participating in various cycloaddition and coupling reactions. nih.gov

Future research could explore:

Intramolecular Cyclizations: The amino group could potentially react with the alkynyl ketone moiety under certain conditions to form novel heterocyclic structures.

Domino Reactions: The multiple reactive sites could be exploited in domino reaction sequences, allowing for the rapid construction of complex molecular architectures from simple precursors.

Novel Rearrangements: Palladium-catalyzed 1,3-alkynyl migration in allylic alcohols to form β-alkynyl ketones demonstrates the potential for rearrangements involving alkyne groups. acs.orgacs.org Similar novel rearrangements could be investigated for this compound.

The development of new synthetic methods starting from this compound could provide access to a diverse range of molecules with potential applications in medicinal chemistry and materials science.

Prospects in Catalysis and Organocatalysis

The structural features of this compound suggest its potential use as a ligand in catalysis or as an organocatalyst itself.

Ligand in Metal Catalysis: The amino group and the alkyne can both coordinate to metal centers. This bidentate chelation could be used to develop novel catalysts for a variety of organic transformations. The synthesis of propargylamines, which are structurally related to the target molecule, often employs metal catalysts, and the development of new ligand systems is an active area of research. phytojournal.comnih.govnih.gov

Organocatalysis: The aminocyclohexyl moiety could be modified to create a chiral organocatalyst. Chiral amines are widely used in asymmetric catalysis. While there are no reports on the asymmetric metal-catalyzed reaction with alkynyl ketones as a nucleophile, organocatalysis has shown promise in this area. nih.gov For example, diphenylprolinol silyl (B83357) ether has been used to mediate the Michael reaction of ketones. nih.gov By introducing chirality into the aminocyclohexyl ring of this compound, it may be possible to develop a new class of organocatalysts for asymmetric transformations.

The exploration of this compound and its derivatives in catalytic applications represents a fertile ground for future research, with the potential to uncover new and efficient catalytic systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.